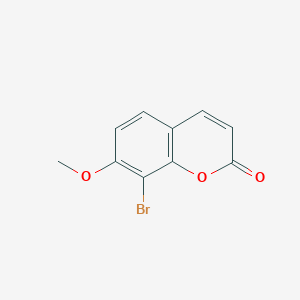

8-Bromo-7-methoxycoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-7-methoxycoumarin, also known as this compound, is a useful research compound. Its molecular formula is C10H7BrO3 and its molecular weight is 255.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Photochemistry

The synthesis of 8-bromo-7-methoxycoumarin involves the bromination of 7-methoxycoumarin, which can be achieved through various methods. One notable approach includes the use of 4-bromomethyl-7-methoxycoumarin treated with tetra-n-butylammonium salts of cyclic nucleotides, resulting in caged derivatives that are resistant to hydrolysis . These derivatives can release biologically active compounds upon photolysis, making them valuable for studying cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, novel hybrid coumarin derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). Among these, specific compounds demonstrated significant inhibition of β-tubulin polymerization and sulfatase activity, leading to cell-cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | Mechanism | IC50 (µM) | Notes |

|---|---|---|---|---|

| Compound 6 | MCF-7 | Inhibition of β-tubulin | 0.206 | Induces S phase arrest |

| Compound 4 | MDA-MB-231 | Inhibition of sulfatase | - | Promising candidate for further study |

Photochemical Applications

This compound serves as a caged compound that can be activated by light to release cyclic nucleotides such as 8-bromoadenosine cyclic monophosphate (8-Br-cAMP) and 8-bromoguanosine cyclic monophosphate (8-Br-cGMP). These compounds are useful in physiological studies to manipulate intracellular signaling pathways rapidly . The ability to control the release of these nucleotides with light provides researchers with a powerful tool for studying cellular responses in real-time.

Analytical Applications

The compound is also utilized as a derivatization reagent in analytical chemistry. It has been employed in high-performance liquid chromatography (HPLC) for the detection of various biological substances, including drugs and metabolites. For example, it has been used to enhance the fluorescence detection of sodium monofluoroacetate and to determine levels of 5-fluorouracil in human plasma .

Table 2: Analytical Applications of this compound

| Application | Methodology | Target Substance |

|---|---|---|

| HPLC Detection | Derivatization | 5-Fluorouracil |

| Fluorescence Detection | HPLC | Sodium Monofluoroacetate |

| TLC and HPLC Separation | Fluorometric Analysis | Naturally Occurring Acids |

Propiedades

IUPAC Name |

8-bromo-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPBGDLPWVIBIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169283 |

Source

|

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172427-05-3 |

Source

|

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172427053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.